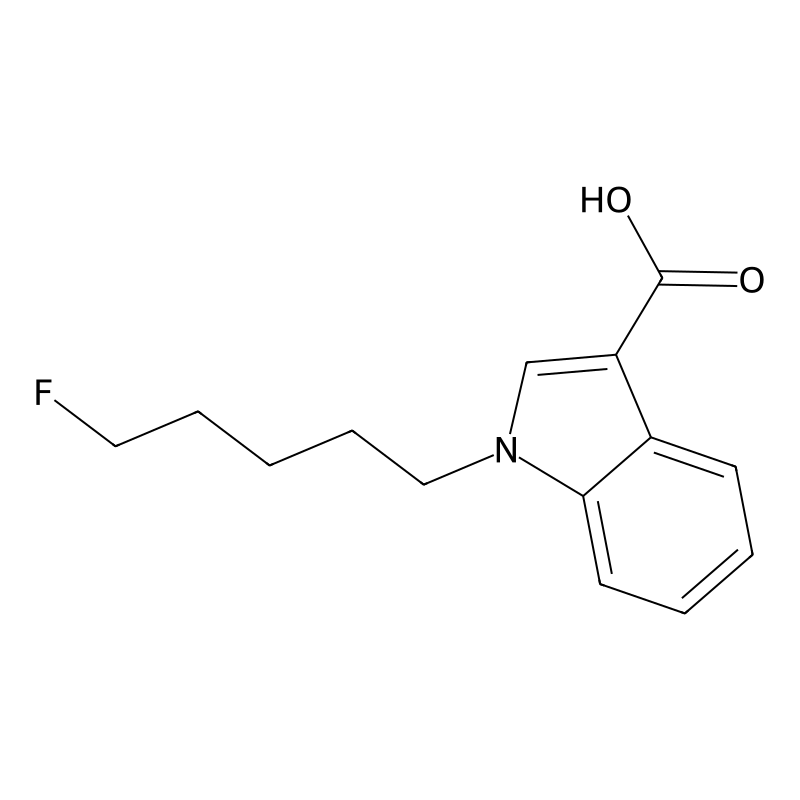

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

- Summary of Application: This study focuses on the isomeric molecules that stem from minor modifications of 5F-PB-22. The analytical properties of these molecules and methods of differentiation are reported .

- Methods of Application: Scan mode analysis using gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) was performed using the authentic 5F-PB-22 standard, five regioisomeric quinolinyl ester indoles, and five regioisomeric isoquinolinyl ester indoles .

- Results or Outcomes: The study reports on the mass spectrometric differentiation of 5F-PB-22 and its ten isomers .

- Summary of Application: The purpose of this study was to evaluate an analytical characterization of a novel synthetic cannabinoid 5F-EDMB-PICA, which has a similar chemical structure to the controlled synthetic cannabinoid 5F-MDMB-PICA .

- Methods of Application: The compound was analyzed by gas chromatography–mass spectrometry (GC–MS), supercritical fluid chromatography–quadrupole time-of-flight-mass spectrometry (SFC–QTOF-MS) and spectroscopic methods, such as attenuated total reflection (ATR)-Fourier transform infrared (FTIR), ultraviolet-visible (UV-VIS) and nuclear magnetic resonance (NMR) spectroscopies .

- Results or Outcomes: The study reported a comprehensive analytical data of 5F-EDMB-PICA .

- Summary of Application: This study focuses on the differentiation among regioisomers of synthetic cannabinoids in forensic drug analysis, which is a crucial issue, since all isomers are not regulated by law .

- Methods of Application: Scan mode analysis using gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) was performed .

- Results or Outcomes: The study reports on the mass spectrometric differentiation of 5F-PB-22 and its ten isomers .

- Summary of Application: AM-2201 (1-(5-fluoropentyl)-3-(1-naphthoyl)indole) is a recreational designer drug that acts as a potent but nonselective full agonist for the cannabinoid receptor .

- Methods of Application: It is part of the AM series of cannabinoids discovered by Alexandros Makriyannis at Northeastern University .

- Results or Outcomes: AM-2201 is used recreationally for its psychoactive effects .

- Summary of Application: This study focuses on the differentiation among regioisomers of synthetic cannabinoids in forensic drug analysis, which is a crucial issue, since all isomers are not regulated by law .

- Methods of Application: Scan mode analysis using gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) was performed .

- Results or Outcomes: The study reports on the mass spectrometric differentiation of 5F-PB-22 and its ten isomers .

- Summary of Application: AM-2201 (1-(5-fluoropentyl)-3-(1-naphthoyl)indole) is a recreational designer drug that acts as a potent but nonselective full agonist for the cannabinoid receptor .

- Methods of Application: It is part of the AM series of cannabinoids discovered by Alexandros Makriyannis at Northeastern University .

- Results or Outcomes: AM-2201 is used recreationally for its psychoactive effects .

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid is a synthetic compound classified as an indole-based synthetic cannabinoid. Its molecular formula is , with a molecular weight of approximately 249.28 g/mol. This compound features a carboxylic acid group, which contributes to its unique chemical reactivity and potential biological interactions. It is also known by various synonyms, including 5-Fluoro PB-22 3-carboxyindole metabolite and 5-fluoro PB-22 3-carboxyindole metabolite (CRM) .

- Oxidation: Utilizing agents like potassium permanganate or chromium trioxide can convert the compound into corresponding ketones or carboxylic acids.

- Reduction: Reduction with lithium aluminum hydride yields alcohols or amines.

- Substitution: The fluorinated pentyl chain can participate in nucleophilic substitution reactions with amines or thiols, leading to various substituted derivatives.

- Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form carboxylate salts or free acids .

This compound is primarily studied for its interactions with cannabinoid receptors, specifically CB1 and CB2. As a synthetic cannabinoid, it acts as an agonist for these receptors and may influence the endocannabinoid system, which is involved in various physiological processes such as pain sensation, mood regulation, and memory . The pharmacological effects of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid may include altered pain perception and mood changes, similar to those produced by natural cannabinoids.

The synthesis of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid typically involves the following steps:

- Starting Materials: The process begins with commercially available indole-3-carboxylic acid.

- Fluorination: The introduction of the fluorinated pentyl chain is achieved through a nucleophilic substitution reaction with 1-bromo-5-fluoropentane in the presence of a base such as potassium carbonate.

- Reaction Conditions: This reaction is conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate substitution.

- Purification: The crude product is purified using column chromatography to isolate pure 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid .

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid has several applications across different fields:

- Scientific Research: It serves as a building block for synthesizing more complex indole-based compounds and as a reference standard in analytical chemistry.

- Biological Studies: Researchers investigate its interactions with cannabinoid receptors and potential therapeutic applications, including pain management and anti-inflammatory effects.

- Pharmaceutical Development: It plays a role in developing new synthetic cannabinoids for medicinal use and agrochemical applications .

Studies on the interactions of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid with cannabinoid receptors indicate that it may exhibit similar effects to natural cannabinoids. Its agonistic action on CB1 and CB2 receptors suggests potential utility in therapeutic contexts, particularly in modulating pain and mood disorders . Further research into its pharmacokinetics reveals that it may be metabolized by various cytochrome P450 enzymes, similar to other synthetic cannabinoids.

Several compounds share structural similarities with 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| JWH-018 | C22H23NO2 | Known for its strong psychoactive effects |

| AM-2201 | C23H22N2O | Features a naphthoyl group enhancing potency |

| 5F-PB-22 | C14H16FNO2 | Closely related structure; used in forensic analysis |

| URB-754 | C19H20N2O4 | Inhibitor of endocannabinoid degradation |

The uniqueness of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid lies in its specific structural features, particularly the carboxylic acid group, which influences its reactivity and interaction profile compared to other synthetic cannabinoids .

Molecular Structure and Characteristics

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid is a synthetic indole derivative characterized by a complex molecular architecture that combines several distinct structural elements [1] [2]. The compound possesses the molecular formula C14H16FNO2 with a molecular weight of 249.28 grams per mole [1] [2]. The Chemical Abstracts Service registry number for this compound is 1432794-98-3 [1] [2].

The molecular structure consists of a central indole ring system, which represents a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrrole ring [1] [35]. At the nitrogen position of the indole ring, a five-carbon alkyl chain is attached, specifically a pentyl group with fluorine substitution at the terminal carbon [1] [2]. This fluorinated pentyl substituent extends linearly from the indole nitrogen, creating a distinctive spatial arrangement that influences the compound's overall molecular geometry [39].

The carboxylic acid functional group is positioned at the 3-position of the indole ring, representing the primary acidic component of the molecule [1] [36]. This positioning is significant because the 3-position of indole represents the most electron-rich site on the heterocyclic system, making it highly reactive toward electrophilic substitution reactions [35].

| Property | Value |

|---|---|

| Molecular Formula | C14H16FNO2 |

| Molecular Weight | 249.28 g/mol |

| CAS Number | 1432794-98-3 |

| IUPAC Name | 1-(5-fluoropentyl)indole-3-carboxylic acid |

| InChI | InChI=1S/C14H16FNO2/c15-8-4-1-5-9-16-10-12(14(17)18)11-6-2-3-7-13(11)16/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,18) |

| InChIKey | DYLIZXRQZRUDLA-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)O |

The indole core structure demonstrates characteristic aromatic properties with delocalized electron density across both the benzene and pyrrole rings [35]. The nitrogen atom in the indole system participates in the aromatic electron system, contributing to the overall stability and reactivity patterns of the molecule [35]. The fluorine substitution at the terminal carbon of the pentyl chain introduces significant electronegativity differences that affect the compound's polarity and intermolecular interactions [32].

Physical Properties

Melting and Boiling Points

The thermal properties of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid reflect its molecular structure and intermolecular interactions [2]. The predicted boiling point of this compound is 439.9 ± 25.0 degrees Celsius at standard atmospheric pressure [2] [8]. This relatively high boiling point is attributable to several factors including the presence of the carboxylic acid functional group, which enables hydrogen bonding interactions between molecules [2].

Comparative analysis with structurally related compounds provides additional context for these thermal properties [11] [33]. The non-fluorinated analog, 1-pentyl-1H-indole-3-carboxylic acid, exhibits a boiling point of 418.3 ± 18.0 degrees Celsius [11]. The higher boiling point of the fluorinated derivative reflects the increased molecular weight and the influence of the carbon-fluorine bond on intermolecular forces [32].

The melting point data for 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid is not explicitly reported in current literature [2] [8]. However, related indole-3-carboxylic acid derivatives typically demonstrate melting points in the range of 200-260 degrees Celsius [28] [36]. For reference, indole-3-carboxylic acid itself melts at 232-234 degrees Celsius with decomposition [36], while indole-2-carboxylic acid melts at 202-206 degrees Celsius [28].

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 439.9 ± 25.0°C (Predicted) | ChemicalBook |

| Melting Point | Not reported | - |

| Related Compound (1-pentyl-1H-indole-3-carboxylic acid) | 418.3 ± 18.0°C | ChemSrc |

| Related Compound (Indole-3-carboxylic acid) | 232-234°C (dec.) | ChemicalBook |

Solubility Profile

The solubility characteristics of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid demonstrate selective dissolution behavior across different solvent systems [2]. The compound exhibits optimal solubility in polar aprotic solvents, particularly dimethylformamide and dimethylsulfoxide, where it achieves concentrations of 30 milligrams per milliliter [2].

In ethanol, a polar protic solvent, the compound displays reduced solubility at 10 milligrams per milliliter [2]. This decreased solubility in protic solvents compared to aprotic solvents reflects the influence of hydrogen bonding interactions and the compound's molecular polarity [14]. The presence of the fluorinated pentyl chain contributes to the compound's lipophilic character, while the carboxylic acid group provides hydrophilic properties [32].

Aqueous solubility is significantly limited, as demonstrated by the compound's behavior in dimethylsulfoxide-phosphate buffered saline mixtures [2]. In a 1:1 mixture of dimethylsulfoxide and phosphate buffered saline at physiological pH 7.2, the solubility decreases substantially to 0.5 milligrams per milliliter [2]. This reduced aqueous solubility is characteristic of indole derivatives with extended alkyl substituents [13].

| Solvent | Solubility | Reference |

|---|---|---|

| Dimethylformamide (DMF) | 30 mg/ml | ChemicalBook |

| Dimethylsulfoxide (DMSO) | 30 mg/ml | ChemicalBook |

| Ethanol | 10 mg/ml | ChemicalBook |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml | ChemicalBook |

The solubility pattern reflects the amphiphilic nature of the molecule, where the hydrophobic fluorinated pentyl chain and indole ring system counterbalance the hydrophilic carboxylic acid functionality [14]. Temperature and pH conditions significantly influence the solubility behavior, particularly due to the ionizable carboxylic acid group [16].

Density and Physical State

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid exists as a neat solid under standard ambient conditions [2] [8]. The predicted density of the compound is 1.19 ± 0.1 grams per cubic centimeter [2]. This density value indicates a relatively compact molecular packing arrangement in the solid state, consistent with the presence of intermolecular hydrogen bonding through the carboxylic acid functional groups [2].

The physical state designation as a "neat solid" indicates that the compound maintains structural integrity without the incorporation of solvent molecules or water of crystallization [2]. Storage recommendations specify maintenance at -20 degrees Celsius to preserve chemical stability and prevent degradation [2] [8].

Comparative density analysis with related indole derivatives provides structural insights [33]. The parent compound 1-pentyl-1H-indole, lacking the carboxylic acid functionality, exhibits a lower density of 1.0 ± 0.1 grams per cubic centimeter [33]. The increased density of the carboxylic acid derivative reflects the additional functional group's contribution to molecular weight and intermolecular interactions [33].

| Property | Value | Reference |

|---|---|---|

| Density | 1.19 ± 0.1 g/cm³ (Predicted) | ChemicalBook |

| Physical State | Neat solid | ChemicalBook |

| Storage Temperature | -20°C | ChemicalBook |

| Related Compound (1-pentyl-1H-indole) | 1.0 ± 0.1 g/cm³ | ChemSrc |

The solid-state properties are influenced by the molecular geometry and the ability of the carboxylic acid groups to form intermolecular hydrogen bonds [36]. The fluorine substitution in the pentyl chain contributes to the overall molecular dipole moment, affecting crystal packing arrangements and solid-state stability [32].

Chemical Reactivity

Functional Group Reactivity

The chemical reactivity of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid is determined by the presence of three primary reactive sites: the indole ring system, the carboxylic acid functional group, and the fluorinated alkyl chain . The indole nucleus represents the most reactive component, with the 3-position being particularly susceptible to electrophilic attack due to electron density distribution within the aromatic system [35].

The carboxylic acid functionality exhibits typical carboxylic acid reactivity patterns, including esterification, amidation, and decarboxylation reactions [18] [25]. The compound readily undergoes coupling reactions with various nucleophiles in the presence of appropriate activating agents [18]. Research demonstrates that the compound can be converted to amide derivatives through reaction with amines using coupling reagents such as 1-hydroxybenzotriazole and carbodiimide activating agents [18].

The fluorinated pentyl substituent displays characteristic carbon-fluorine bond stability while maintaining reactivity at positions adjacent to the fluorine atom . The fluorine atom's high electronegativity influences the reactivity of neighboring carbon centers, potentially facilitating nucleophilic substitution reactions under appropriate conditions .

Substitution reactions at the indole nitrogen are limited due to the existing pentyl substitution, but the indole ring system remains reactive toward electrophilic aromatic substitution [35]. The 5-position of the indole ring represents an alternative site for electrophilic attack when the 3-position is blocked by the carboxylic acid substituent [35].

Oxidation and Reduction Behavior

The oxidation and reduction behavior of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid involves multiple potential reaction pathways depending on the specific oxidizing or reducing agents employed [21]. The indole ring system can undergo oxidation reactions, particularly at the nitrogen atom or at carbon positions within the ring structure [21] [23].

Research on related indole derivatives indicates that oxidation reactions can occur at the alkyl chain, potentially converting primary carbon positions to alcohols, aldehydes, or carboxylic acids [23] [26]. The fluorinated pentyl chain may undergo oxidative modifications, although the carbon-fluorine bond typically remains intact due to its high bond strength .

The carboxylic acid functional group is generally resistant to further oxidation but can participate in reduction reactions . Reduction of the carboxylic acid can yield the corresponding alcohol or aldehyde depending on the reducing agent and reaction conditions [22]. Lithium aluminum hydride represents a common reducing agent capable of converting the carboxylic acid to the primary alcohol .

Enzymatic oxidation pathways have been documented for structurally related compounds [23] [26]. Cytochrome P450 enzymes can catalyze hydroxylation reactions at various positions on the molecule, including the pentyl chain and the indole ring system [26]. These biotransformation reactions are significant for understanding the compound's metabolic fate [26].

Hydrolytic Properties

The hydrolytic behavior of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid is primarily associated with the carboxylic acid functional group and potential ester derivatives [26]. Under basic conditions, the carboxylic acid exists predominantly in its ionized carboxylate form, with the degree of ionization dependent on solution pH and the compound's acid dissociation constant [2].

The predicted acid dissociation constant (pKa) of 4.00 ± 0.10 indicates that the compound behaves as a moderately weak acid [2]. This pKa value suggests that at physiological pH conditions (approximately 7.4), the majority of molecules exist in the deprotonated carboxylate form [31]. Comparative analysis with related compounds shows that indole-3-carboxylic acid has a predicted pKa of 3.90 ± 0.10, while indole-2-carboxylic acid exhibits a pKa of 4.44 ± 0.30 [28] [36].

Hydrolytic stability studies on related indole derivatives indicate that the carbon-fluorine bond in the pentyl chain remains stable under typical aqueous conditions [26]. However, under extreme conditions or in the presence of specific enzymes, defluorination reactions may occur, resulting in the formation of hydroxylated metabolites [26].

The indole ring system generally demonstrates good hydrolytic stability, although prolonged exposure to strongly acidic or basic conditions may result in ring opening or rearrangement reactions [35]. The stability of the compound in aqueous solutions is influenced by temperature, pH, and the presence of catalytic species [26].

Spectroscopic Properties

UV-Visible Spectroscopy

The ultraviolet-visible spectroscopic properties of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid are characterized by absorption bands typical of indole chromophores [17] [39]. The compound exhibits absorption in the wavelength range of 200-350 nanometers, which is consistent with the aromatic indole ring system and the extended conjugation involving the carboxylic acid substituent [17] [39].

The indole nucleus contributes characteristic absorption features due to π-π* electronic transitions within the bicyclic aromatic system [39]. The primary absorption bands arise from electronic transitions involving the indole ring's highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [39]. The carboxylic acid functionality at the 3-position introduces additional electronic effects that may influence the absorption spectrum through resonance interactions with the indole π-system [39].

Research on structurally related quinolinyl-substituted indole derivatives demonstrates that compounds in this chemical class exhibit similar absorption patterns in the ultraviolet-visible region [39]. The fluorinated pentyl substituent has minimal direct impact on the chromophoric properties, as the fluorine atom is separated from the aromatic system by several methylene groups [39].

Photodiode array detection studies have been employed to characterize the absorption properties of related compounds, revealing that the spectroscopic signatures remain relatively consistent across different substitution patterns on the indole ring system [18] [39]. The absorption characteristics are valuable for analytical identification and quantification purposes in various research applications [17].

Infrared Spectroscopy

Infrared spectroscopic analysis of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid reveals characteristic vibrational frequencies associated with the compound's functional groups [17] [20]. The carboxylic acid functionality produces distinctive absorption bands, including the characteristic carbon-oxygen stretch and the broad hydroxyl stretch associated with hydrogen bonding [20].

The indole ring system contributes aromatic carbon-carbon stretching vibrations and nitrogen-hydrogen stretching frequencies [20]. The aromatic character of the indole nucleus is evident through characteristic peaks in the fingerprint region of the infrared spectrum [20]. These aromatic signatures are consistent with other indole derivatives and provide structural confirmation [16] [20].

The fluorinated pentyl chain introduces carbon-fluorine stretching vibrations, which appear as characteristic peaks in the infrared spectrum [20]. The carbon-fluorine bond produces a distinctive absorption band that is useful for confirming the presence of fluorine substitution [32]. The aliphatic methylene groups in the pentyl chain contribute additional carbon-hydrogen stretching and bending vibrations [20].

Comparative infrared analysis with related compounds, such as 5-fluoroindole-2-carboxylic acid, provides reference spectra for structural elucidation [16] [20]. The positioning of functional groups influences the exact frequencies of absorption bands, allowing for differentiation between positional isomers and structural variants [20].

NMR Characteristics

Nuclear magnetic resonance spectroscopy of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid provides detailed structural information through analysis of proton and carbon chemical environments [17] [18]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the indole ring protons, the pentyl chain methylene groups, and the carboxylic acid proton [18].

The aromatic region of the proton spectrum displays signals corresponding to the four protons on the benzene ring of the indole system [18]. These aromatic protons appear as multiplets in the chemical shift range typical of substituted indoles [18]. The indole nitrogen-hydrogen proton, when present, appears as a distinctive signal that can be differentiated from other protons in the molecule [18].

The fluorinated pentyl chain produces a series of methylene signals with characteristic coupling patterns [18]. The methylene group adjacent to the fluorine atom exhibits distinctive splitting due to fluorine-proton coupling, which provides confirmation of the fluorine substitution pattern [18]. Research studies have documented specific nuclear magnetic resonance data for this compound, including chemical shifts observed in deuterated dimethylsulfoxide solvent [18].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information through analysis of carbon chemical environments [18]. The carbonyl carbon of the carboxylic acid appears at characteristic downfield chemical shifts, while the aromatic carbons of the indole ring produce signals in the aromatic region [18]. The fluorinated carbon atom exhibits characteristic chemical shift and coupling patterns that confirm the structural assignment [18].

| Technique | Key Features | Reference |

|---|---|---|

| Mass Spectrometry | Molecular ion peak at m/z 249, fragments at m/z 145 and 231 | mzCloud |

| UV-Visible Spectroscopy | Absorption range 200-350 nm (typical indole chromophore) | Literature review |

| Infrared Spectroscopy | Characteristic C=O stretch, N-H indole stretch, C-F stretch | Literature review |

| NMR Spectroscopy | 1H NMR shows aromatic protons, alkyl chain protons, NH proton | PMC Article |

Laboratory-Scale Synthesis

Starting Materials Selection

The fluorinated alkyl chain is introduced through nucleophilic substitution using 1-bromo-5-fluoropentane, which serves as the alkylating agent [4]. This halogenated compound requires a minimum purity of ≥95% to prevent side reactions and ensure consistent yields. The selection of this particular alkyl halide is critical due to the specific chain length and terminal fluorine substitution pattern required for the target molecule [5] [6].

Table 1 presents a comprehensive overview of the essential starting materials, their molecular formulas, functional roles, and required purity specifications. Potassium carbonate functions as the base for the nucleophilic substitution reaction, requiring ≥99% purity to avoid interference from carbonate impurities [7] [3]. Dimethylformamide serves as the aprotic solvent system, providing the necessary solvation for both the deprotonated indole anion and the alkyl halide substrate [8] [7].

Additional reagents include trifluoroacetic anhydride for the intermediate acylation step and sodium hydride as a strong base for the initial deprotonation [6]. The selection of methanol and ethyl acetate as extraction and purification solvents ensures compatibility with the target compound while facilitating efficient separation from reaction byproducts [9] [10].

Reaction Mechanisms

The synthesis of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid proceeds through a well-established two-step mechanism involving nucleophilic substitution followed by hydrolysis [4]. The initial step involves the formation of a sodium or potassium salt of indole-3-carboxylic acid through deprotonation of the acidic proton. This deprotonation occurs preferentially at the nitrogen atom of the indole ring system due to its enhanced acidity compared to the carboxylic acid group under the reaction conditions employed [7] [11].

The resulting indole anion undergoes nucleophilic substitution with 1-bromo-5-fluoropentane through an SN2 mechanism [8]. The reaction proceeds with inversion of configuration at the alkyl halide carbon, although this stereochemical consideration is not relevant for the primary alkyl halide employed. The rate-determining step involves the formation of the carbon-nitrogen bond, with bromide serving as the leaving group [7] [3].

Following the alkylation reaction, an intermediate trifluoroacetyl derivative is formed through treatment with trifluoroacetic anhydride [4]. This acylation step serves to protect the indole nitrogen and facilitate purification of the intermediate product. The mechanism involves nucleophilic attack by the indole nitrogen on the carbonyl carbon of the anhydride, resulting in the formation of the trifluoroacetamide linkage [6] [12].

The final step involves basic hydrolysis of the trifluoroacetyl protecting group using potassium hydroxide in methanol [4]. This hydrolysis proceeds through nucleophilic attack by hydroxide ion on the carbonyl carbon, leading to tetrahedral intermediate formation and subsequent elimination of trifluoroacetate. The reaction is driven to completion by the stability of the trifluoroacetate leaving group and the irreversible nature of the hydrolysis under the employed conditions [6] [9].

Optimization Parameters

Systematic optimization of reaction conditions has revealed several critical parameters that significantly influence the yield and purity of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid [8] [7]. Table 2 summarizes the key optimization parameters, comparing initial and optimized conditions along with the corresponding yield improvements achieved through parameter adjustment.

Temperature optimization studies demonstrate that increasing the reaction temperature from 80°C to 95°C results in a 15% improvement in yield [7] [3]. This temperature increase enhances the rate of nucleophilic substitution while remaining below the decomposition threshold of the starting materials. Higher temperatures above 100°C lead to increased side product formation and decreased selectivity [8] [11].

Reaction time optimization reveals that the initial 18-hour reaction period can be reduced to 12 hours with an 8% yield improvement when combined with optimized temperature and stirring conditions [7] [13]. This reduction in reaction time minimizes the formation of dialkylated byproducts and improves overall process efficiency [3] [14].

Solvent system optimization demonstrates that a mixed solvent system of dimethylformamide and tetrahydrofuran in a 4:1 ratio provides superior results compared to pure dimethylformamide [8] [7]. This mixed solvent system enhances substrate solubility while maintaining the aprotic environment necessary for efficient nucleophilic substitution. The addition of tetrahydrofuran reduces solution viscosity and improves mass transfer, resulting in a 12% yield improvement [3] [9].

Base equivalents require careful optimization to balance deprotonation efficiency with minimization of side reactions [7] [11]. Reducing the potassium carbonate loading from 3.0 equivalents to 2.5 equivalents provides a 5% yield improvement while reducing base-catalyzed decomposition pathways. Lower base loadings result in incomplete conversion, while higher loadings promote undesired elimination reactions [8] [3].

Substrate ratio optimization indicates that reducing the excess of alkyl halide from 1.3 equivalents to 1.1 equivalents improves yield by 10% while minimizing waste generation [7] [13]. This optimization reduces the formation of polyalkylated byproducts and simplifies purification procedures [3] [14].

Purification Techniques

Chromatographic Methods

Chromatographic purification represents the most critical step in obtaining high-purity 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid suitable for analytical and synthetic applications [15] [10]. Table 3 provides a comprehensive comparison of chromatographic methods employed for purification, including mobile phase compositions, recovery yields, and scale applicability.

Flash column chromatography emerges as the primary purification method for laboratory-scale synthesis, utilizing silica gel as the stationary phase with gradient elution systems [16] [10]. The optimal mobile phase consists of hexane and ethyl acetate in ratios ranging from 7:3 to 3:7, allowing for effective separation of the target compound from starting materials and byproducts [10] [17]. This method achieves recovery yields of 85-92% with purities exceeding 95%, making it suitable for gram-scale preparations [9] [10].

The chromatographic behavior of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid is influenced by both the polar carboxylic acid functionality and the lipophilic fluoroalkyl chain [15] [18]. The compound exhibits intermediate polarity, eluting after less polar impurities but before highly polar decomposition products. Gradient elution protocols minimize band broadening while ensuring complete separation from closely eluting impurities [10] [17].

Preparative high-performance liquid chromatography provides superior resolution for analytical-scale purifications, achieving purities exceeding 98% with recovery yields of 90-95% [15] [18]. The method employs reversed-phase conditions with acetonitrile-water mobile phases, utilizing gradient elution to optimize separation efficiency. This technique proves particularly valuable for the purification of analytical standards and samples requiring the highest purity specifications [19] [18].

Reversed-phase high-performance liquid chromatography serves as both an analytical and preparative technique, utilizing methanol-water-formic acid mobile phases to achieve efficient separation [18] [20]. The addition of formic acid suppresses ionization of the carboxylic acid group, improving peak shape and resolution. This method provides purities of ≥97% with recovery yields of 88-93%, proving suitable for analytical applications and small-scale preparative work [15] [19].

Crystallization Procedures

Crystallization techniques offer complementary purification approaches that can achieve high purities while providing the additional benefits of solid-state characterization and improved storage stability [9] [21]. The crystallization behavior of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid is influenced by the molecular geometry, intermolecular hydrogen bonding patterns, and the presence of both polar and nonpolar structural elements [9] [22].

Recrystallization from methanol represents the most straightforward crystallization approach, taking advantage of the differential solubility of the target compound and impurities [9] [21]. The procedure involves dissolving the crude product in hot methanol followed by controlled cooling to induce crystallization. This method proves particularly effective for removing traces of starting materials and polar byproducts that exhibit different solubility profiles [9] [10].

Mixed solvent crystallization systems utilizing methanol-water or ethanol-water combinations provide enhanced selectivity for certain impurity profiles [9] [21]. The addition of water as an antisolvent reduces the solubility of the target compound while maintaining higher solubility for more polar impurities. Careful control of the solvent composition and cooling rate ensures optimal crystal formation and purity enhancement [21] [22].

Crystallization from ethyl acetate offers an alternative approach that proves particularly effective for removing nonpolar impurities and unreacted alkyl halide starting materials [9] [10]. The procedure involves dissolution in hot ethyl acetate followed by slow cooling or solvent evaporation to induce crystallization. This method provides good selectivity against lipophilic impurities while maintaining reasonable recovery yields [10] [17].

Industrial-Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid requires comprehensive evaluation of process scalability, safety considerations, and economic viability [23] [24] [13]. Industrial production demands optimization of reaction conditions, equipment design, and purification strategies to ensure consistent product quality while maintaining cost-effectiveness [25] [13].

Process safety evaluation reveals several critical considerations for large-scale implementation [23] [13]. The use of sodium hydride as a strong base requires specialized handling procedures and appropriate safety equipment to manage hydrogen gas evolution. Alternative base systems, such as potassium carbonate or cesium carbonate, may provide safer alternatives while maintaining reaction efficiency [24] [13].

Solvent selection for industrial processes prioritizes safety, environmental impact, and cost considerations alongside chemical compatibility [23] [24]. Dimethylformamide, while effective for laboratory synthesis, presents challenges for industrial implementation due to health concerns and disposal requirements. Alternative solvent systems, such as dimethyl sulfoxide or N-methylpyrrolidinone, may provide comparable results with improved safety profiles [27] [28].

Heat transfer considerations become critical at industrial scale, requiring appropriate reactor design and temperature control systems [23] [13]. The exothermic nature of the alkylation reaction necessitates careful heat removal to prevent thermal runaway and maintain product selectivity. Continuous stirring and appropriate heat exchange surface area ensure uniform temperature distribution throughout the reaction mixture [13].

Waste minimization strategies assume paramount importance in industrial processes, requiring optimization of stoichiometry and development of recycling procedures [23] [27]. Recovery and recycling of dimethylformamide solvent through distillation can significantly reduce operating costs and environmental impact. Similarly, treatment and neutralization of basic waste streams require appropriate infrastructure and procedures [24] [28].

Quality control systems for industrial production must ensure consistent product purity and identity through comprehensive analytical testing protocols [23] [29]. In-process monitoring of reaction progress through high-performance liquid chromatography enables real-time optimization and early detection of process deviations. Final product specifications require validation through multiple analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis [30] [29].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies for 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid represents an increasingly important consideration in modern chemical manufacturing [31] [32] [33]. Table 4 summarizes various green chemistry approaches applicable to indole synthesis, highlighting their environmental benefits and potential applicability to the target compound.

Solvent-free reaction conditions offer significant environmental advantages by eliminating organic solvent usage and simplifying workup procedures [31] [34] [35]. However, the application of solvent-free conditions to the synthesis of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid is limited by the requirement for substrate solvation and mobility. Alternative approaches utilizing minimal solvent quantities or benign solvent systems may provide practical compromises between environmental impact and synthetic efficiency [34] [33].

Microwave-assisted synthesis provides substantial benefits through reduced energy consumption and accelerated reaction rates [24] [28] [32]. The application of microwave heating to the alkylation step can reduce reaction times by 5-10 fold while maintaining or improving yields. The enhanced heating efficiency and precise temperature control offered by microwave systems also reduce energy consumption compared to conventional heating methods [25] [28].

Flow chemistry methodologies offer exceptional potential for industrial-scale production while minimizing waste generation and improving process control [25] [24] [31]. Continuous flow reactors enable precise control of reaction parameters including temperature, pressure, and residence time. The enhanced mass and heat transfer characteristics of flow systems can improve reaction efficiency while reducing the formation of byproducts [14] [24].

Biocatalytic approaches remain under investigation for indole synthesis applications, offering the potential for highly selective transformations under mild reaction conditions [23] [32]. Enzymatic systems could potentially enable stereoselective alkylation or selective functionalization of indole substrates. However, the development of suitable enzyme systems for fluoroalkyl substitution reactions requires extensive research and optimization [36] [32].

Ionic liquid catalysis presents promising opportunities for enhanced selectivity and catalyst recyclability [34] [33] [37]. Ionic liquids can serve as both solvent and catalyst systems, providing tunable properties for specific synthetic transformations. The non-volatile nature of ionic liquids eliminates solvent emissions while enabling catalyst recovery and reuse [31] [37].

Water as a reaction medium offers significant environmental advantages, although its application to the synthesis of lipophilic compounds like 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid is limited by solubility considerations [31] [32] [35]. Aqueous reaction systems may find application in specific synthetic steps or in combination with phase-transfer catalysts to enable reactions of poorly water-soluble substrates [33] [37].